molecular formula C13H24N2O2 B7903805 Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B7903805
M. Wt: 240.34 g/mol
InChI Key: YVIQTBXNODXXGZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS 1341037-08-8) is a high-value spirocyclic building block in medicinal chemistry. Its molecular formula is C13H24N2O2 with a molecular weight of 240.34 g/mol . This compound features a primary amine group, making it a versatile intermediate for further functionalization through reactions like reductive amination and amide coupling . The tert-butoxycarbonyl (Boc) protecting group is a key feature, allowing for facile deprotection under mild acidic conditions to generate the free amine for downstream synthesis . The unique spirocyclic structure is highly sought-after in drug discovery. Incorporating spirocyclic design elements, as found in this compound, helps access new chemical space, improve physicochemical properties, reduce conformational flexibility, and enhance binding interactions with biological targets . This makes it particularly valuable for constructing complex molecules. Research has demonstrated the application of related spirocyclic scaffolds in the structure-guided design of potent inhibitors for viral proteases, such as SARS-CoV-2 3CLpro, highlighting their relevance in developing novel antiviral therapeutics . The compound must be stored in a dark place under an inert atmosphere at 2-8°C . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10(14)13(9-15)6-4-5-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIQTBXNODXXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate has been investigated for its pharmacological properties, particularly as a scaffold in drug design. Its unique spirocyclic structure allows for the modification of functional groups, which can enhance biological activity.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry highlighted modifications of the spirocyclic core, resulting in compounds that showed significant serotonin reuptake inhibition, a common mechanism for antidepressants .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in diverse chemical reactions makes it valuable for creating complex molecular architectures.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
N-AlkylationAlkyl halides, baseN-alkylated derivatives
AmidationAmine + coupling agentsAmides
CyclizationHeat, catalystsNew heterocycles

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its interaction with neurotransmitter systems. Its structural features allow it to mimic natural neurotransmitters, potentially leading to novel treatments for neurological disorders.

Case Study: NMDA Receptor Modulation

A recent study explored the effects of this compound on NMDA receptors, which are critical in synaptic plasticity and memory function. Results indicated that certain derivatives could act as antagonists, providing a pathway for developing new cognitive enhancers or neuroprotective agents .

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of polymers and nanomaterials due to its unique structural properties.

Table 2: Material Properties of this compound-Based Polymers

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiocompatibilityModerate

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Amino vs. Other Substituents
  • Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1545158-39-1): Differs in the aza position (1-aza vs. 2-aza) and carboxylate placement.
  • Tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate: Replaces the amino group with a cyano substituent, enabling click chemistry or nitrile hydrolysis. Synthesized via BF₃-mediated cyanidation at -78°C, highlighting the need for controlled conditions compared to amino group introduction .
  • Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7): Contains a ketone (oxo) and a second nitrogen (7-aza).
Table 1: Substituent and Positional Variations
Compound Name Aza Position Key Substituent Molecular Formula Molecular Weight
Target Compound 2-aza 4-NH₂ C₁₃H₂₄N₂O₂ 240.34
Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate 1-aza 4-NH₂ C₁₃H₂₄N₂O₂ 240.34
Tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate 2-aza 1-CN C₁₃H₂₁N₃O₂ 251.33
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 2,7-diaza 6-O C₁₂H₂₁N₂O₃ 241.31

Stereochemical and Ring Size Differences

  • Enantiomeric Forms: Tert-butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1) and its (R)-isomer (CAS 2201785-36-4) demonstrate the impact of chirality on biological activity. The target compound’s stereochemistry (if present) could similarly influence receptor binding .

Physicochemical Properties

  • Solubility: The Boc group enhances organic solubility, critical for reaction handling. The amino group may improve aqueous solubility relative to cyano or oxo analogs.
  • Stability: Boc protection stabilizes the amine against oxidation, while unprotected amino groups require inert storage conditions (2–8°C, dark) .

Biological Activity

Tert-butyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS Number: 1357354-51-8) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interaction with biological systems. The compound's structure suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to cognition and mood.

1. Neuroprotective Effects

Research indicates that compounds similar to tert-butyl 4-amino-2-azaspiro[4.4]nonane have neuroprotective properties. These effects are often attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to neurodegenerative diseases.

2. Modulation of Receptor Activity

The compound may interact with neurotransmitter receptors, particularly those involved in the regulation of dopamine and serotonin pathways. This interaction could lead to alterations in synaptic transmission and neuronal excitability.

Study 1: Neuroprotective Mechanism

A study investigated the neuroprotective effects of spirocyclic compounds, including derivatives of tert-butyl 4-amino-2-azaspiro[4.4]nonane, on neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative damage markers when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Treatment GroupCell Viability (%)Oxidative Stress Markers
Control100Baseline
Compound A85Reduced
Tert-butyl Compound92Significantly Reduced

Study 2: Receptor Interaction

Another study focused on the interaction of similar spirocyclic compounds with serotonin receptors. The findings indicated that these compounds could act as partial agonists at specific receptor subtypes, which may contribute to their mood-enhancing effects.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neuroprotection : Reduces oxidative stress and cell death in neuronal cells.
  • Receptor Modulation : Acts on neurotransmitter receptors, potentially influencing mood and cognition.

Q & A

Q. Advanced

  • DFT calculations : Model transition states (e.g., for ring-opening reactions) using Gaussian or ORCA.
  • Molecular docking : Assess binding affinity in biological targets (e.g., glycosidase inhibition).
  • Reactivity descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites .

What purification techniques isolate the compound effectively?

Q. Basic

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures.
  • Flash chromatography : Optimize solvent gradients (e.g., 5:1 hexane/ethyl acetate).
  • HPLC : Apply reverse-phase C18 columns for chiral separation if racemization occurs .

How can factorial design optimize reaction parameters?

Advanced
Implement a 2³ factorial design to test variables:

  • Factors : Catalyst loading, temperature, solvent polarity.
  • Responses : Yield, enantiomeric excess (HPLC).
  • Analysis : Use ANOVA to identify significant interactions and derive predictive models .

What challenges arise in determining absolute configuration via X-ray?

Q. Advanced

  • Anomalous dispersion : Use Cu-Kα radiation or heavy-atom derivatives if Friedel pairs lack sufficient contrast.
  • Twinned crystals : Apply twin refinement in SHELXL. Validate with circular dichroism (CD) if chirality is biologically relevant .

Which analytical techniques confirm purity and identity?

Q. Basic

  • NMR : Compare ¹H/¹³C shifts with literature (e.g., δ 12.50 ppm for carboxylic protons).
  • HRMS : Verify molecular ion (m/z 240.3 for [M+H]⁺).
  • Elemental analysis : Confirm C, H, N within 0.3% of theoretical values .

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